![molecular formula C8H5NO3 B1287118 Benzo[d]oxazol-4-carbonsäure CAS No. 208772-23-0](/img/structure/B1287118.png)

Benzo[d]oxazol-4-carbonsäure

Übersicht

Beschreibung

Benzo[d]oxazole-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing a five-membered ring with two carbon atoms, one oxygen atom, and one nitrogen atom. The benzo[d]oxazole structure indicates a benzene ring fused to an oxazole ring. The "4-carboxylic acid" part of the name suggests the presence of a carboxylic acid functional group at the fourth position of the oxazole ring.

Synthesis Analysis

The synthesis of derivatives of benzo[d]oxazole-4-carboxylic acid has been explored in various studies. For instance, ethyl oxazole-4-carboxylate, a related ester, was directly alkenylated, benzylated, and alkylated using palladium-catalyzed reactions with different halides, showcasing the versatility of the oxazole ring in undergoing various chemical transformations . Additionally, the synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles has been reported, where a one-pot synthesis approach was utilized, highlighting the efficiency of creating these compounds without the need for ortho-disubstituted precursors .

Molecular Structure Analysis

The molecular structure of benzo[d]oxazole derivatives has been confirmed using techniques such as single-crystal X-ray diffraction. This method provided unambiguous structural information for a representative compound, confirming the arrangement of atoms within the molecule . The crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was also determined, revealing details such as intramolecular hydrogen bonding and the spatial orientation of different ring systems in the molecule .

Chemical Reactions Analysis

Benzo[d]oxazole derivatives participate in various chemical reactions, which can be tailored to produce compounds with desired properties. For example, the synthesis of 5-substituted oxazole-4-carboxylic acid derivatives demonstrated the ability of these compounds to undergo reactions that lead to the inhibition of blood platelet aggregation, a key factor in the development of antiplatelet drugs . The reactivity of the oxazole ring allows for the introduction of various substituents, which can significantly alter the biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]oxazole derivatives are influenced by their molecular structure. For instance, the presence of donor-acceptor structural isomers in benzofuro[2,3-c]oxazolo[4,5-a]carbazole-type fluorescent dyes affects their photophysical and electrochemical properties, such as fluorescence solvatochromism and energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . These properties are crucial for the application of such compounds in fluorescent technologies and electronic devices.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Derivate der Benzo[d]oxazol-4-carbonsäure wurden auf ihre antimikrobiellen Eigenschaften untersucht. Studien haben gezeigt, dass bestimmte Derivate eine signifikante Aktivität gegen eine Reihe von grampositiven und gramnegativen Bakterien sowie Pilzen aufweisen . Dies macht sie zu wertvollen Kandidaten für die Entwicklung neuer antimikrobieller Mittel, die im Kampf gegen antibiotikaresistente Bakterienstämme von entscheidender Bedeutung sind.

Antitumor-Eigenschaften

Der Oxazolring ist ein häufiges Merkmal in vielen Verbindungen mit Antitumoraktivität. Derivate der this compound wurden auf ihr Potenzial zur Hemmung des Wachstums von Krebszellen untersucht. Einige Verbindungen haben eine schwache zytotoxische Aktivität gegen getestete Krebszelllinien gezeigt, was auf ihre potenzielle Verwendung in der Krebstherapie hindeutet .

Entzündungshemmende und analgetische Wirkungen

Oxazolderivate, einschließlich derer der this compound, wurden als entzündungshemmend und schmerzlindernd beschrieben. Dies ist besonders wichtig für die Entwicklung neuer nichtsteroidaler Antirheumatika (NSAR), die Schmerzlinderung und Entzündungshemmung ohne die Nebenwirkungen bieten können, die mit aktuellen Behandlungen verbunden sind .

Antidiabetische Aktivität

Einige Oxazolderivate haben eine antidiabetische Aktivität gezeigt. Dazu gehört die Fähigkeit, den Blutzuckerspiegel zu modulieren, was sie zu interessanten Kandidaten für die Entwicklung neuer Antidiabetika macht. Die Rolle von this compound-Derivaten in diesem Bereich ist ein Gebiet der laufenden Forschung .

Anti-Adipositas-Effekte

Die Adipositas-Epidemie ist ein wachsendes Problem weltweit, und es wird ständig nach wirksamen Anti-Adipositas-Mitteln gesucht. Bestimmte Oxazolderivate wurden als Anti-Adipositas-Effekte identifiziert, die bei der Entwicklung von Behandlungen zur Behandlung und Reduzierung von Adipositas genutzt werden könnten .

Antioxidative Eigenschaften

Oxidativer Stress ist an zahlreichen Krankheiten beteiligt, und Antioxidantien sind unerlässlich, um den Körper vor den Schäden zu schützen, die durch freie Radikale verursacht werden. This compound-Derivate wurden auf ihre antioxidativen Eigenschaften untersucht, die bei der Vorbeugung oder Behandlung von Krankheiten im Zusammenhang mit oxidativem Stress von Vorteil sein könnten .

Safety and Hazards

Wirkmechanismus

Target of Action

Benzo[d]oxazole-4-carboxylic acid, like other oxazole derivatives, is known to interact with a variety of biological targets. Oxazole derivatives have been found to exhibit a wide spectrum of biological activities, suggesting they may interact with multiple targets .

Mode of Action

For instance, some oxazole derivatives have been found to inhibit transthyretin (TTR) amyloid fibril formation

Biochemical Pathways

For instance, some oxazole derivatives have been found to exhibit antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.

Result of Action

Oxazole derivatives have been found to exhibit a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular levels .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially influence the action of this compound .

Eigenschaften

IUPAC Name |

1,3-benzoxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCCCWVXRVDONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593046 | |

| Record name | 1,3-Benzoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208772-23-0 | |

| Record name | 1,3-Benzoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzoxazolecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

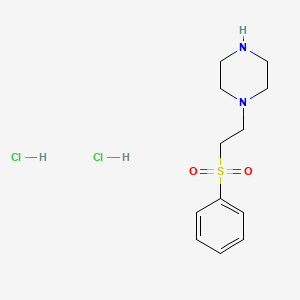

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1287039.png)